molecular formula C17H10F3NO4 B11500489 2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide

2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B11500489
M. Wt: 349.26 g/mol
InChI Key: JDBGAGUZAQPWNR-UHFFFAOYSA-N
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Description

2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethoxy)aniline with 2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives and trifluoromethoxy-substituted compounds.

    N-(2-oxo-2-((4-(trifluoromethoxy)benzyl)amino)ethyl)-1H-indole-3-carboxamide:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethoxy group enhances its stability and lipophilicity, while the chromene core contributes to its reactivity and potential biological activities.

Properties

Molecular Formula

C17H10F3NO4

Molecular Weight

349.26 g/mol

IUPAC Name

2-oxo-N-[4-(trifluoromethoxy)phenyl]chromene-3-carboxamide

InChI

InChI=1S/C17H10F3NO4/c18-17(19,20)25-12-7-5-11(6-8-12)21-15(22)13-9-10-3-1-2-4-14(10)24-16(13)23/h1-9H,(H,21,22)

InChI Key

JDBGAGUZAQPWNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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